1-Benzyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
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Overview
Description
1-Benzyl-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid is a synthetic compound belonging to the class of fluoroquinolones. These compounds are known for their broad-spectrum antibacterial activity. The structure of this compound includes a naphthyridine core, which is a bicyclic system containing nitrogen atoms, and a piperazine ring, which is a common feature in many pharmacologically active compounds .
Preparation Methods
The synthesis of 1-Benzyl-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid typically involves multiple steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination is usually achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.
Benzylation: The benzyl group is added via alkylation reactions using benzyl halides.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-Benzyl-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Benzyl-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological processes involving DNA gyrase and topoisomerase IV.
Medicine: This compound is investigated for its potential antibacterial properties, particularly against resistant bacterial strains.
Industry: It is used in the development of new antibacterial agents and in the study of drug resistance mechanisms
Mechanism of Action
The primary mechanism of action of 1-Benzyl-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial DNA from unwinding and replicating, leading to bacterial cell death .
Comparison with Similar Compounds
1-Benzyl-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid is unique due to its specific structural features and broad-spectrum antibacterial activity. Similar compounds include:
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents.
Levofloxacin: A fluoroquinolone with a different stereochemistry and spectrum of activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria
These comparisons highlight the unique structural and functional aspects of 1-Benzyl-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid.
Properties
CAS No. |
115274-33-4 |
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Molecular Formula |
C20H19FN4O3 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
1-benzyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C20H19FN4O3/c21-16-10-14-17(26)15(20(27)28)12-25(11-13-4-2-1-3-5-13)18(14)23-19(16)24-8-6-22-7-9-24/h1-5,10,12,22H,6-9,11H2,(H,27,28) |
InChI Key |
OMEINYNFCGFQDH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2=C(C=C3C(=O)C(=CN(C3=N2)CC4=CC=CC=C4)C(=O)O)F |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C3C(=O)C(=CN(C3=N2)CC4=CC=CC=C4)C(=O)O)F |
Synonyms |
1-BENZYL-6-FLUORO-4-OXO-7-PIPERAZIN-1-YL-1,4-DIHYDRO-[1,8]NAPHTHYRIDINE-3-CARBOXYLIC ACID |
Origin of Product |
United States |
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